Cas no 1261234-91-6 (tert-Butyl 4-((5-bromothiophen-2-yl)sulfonyl)-2-methylpiperazine-1-carboxylate)

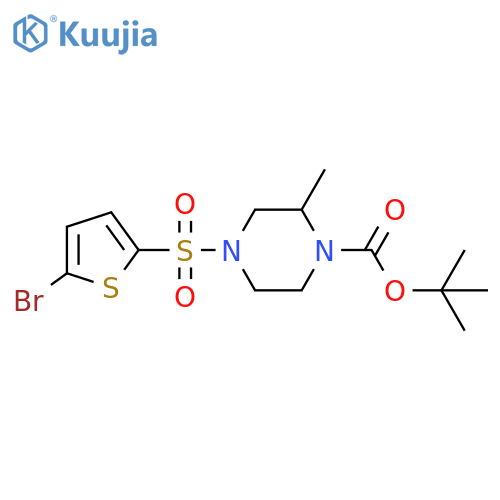

1261234-91-6 structure

商品名:tert-Butyl 4-((5-bromothiophen-2-yl)sulfonyl)-2-methylpiperazine-1-carboxylate

tert-Butyl 4-((5-bromothiophen-2-yl)sulfonyl)-2-methylpiperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 4-((5-bromothiophen-2-yl)sulfonyl)-2-methylpiperazine-1-carboxylate

- tert-butyl 4-(5-bromothiophen-2-yl)sulfonyl-2-methylpiperazine-1-carboxylate

- 4-(5-Bromo-thiophene-2-sulfonyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester

- 1261234-91-6

- A1-52149

- AKOS015939626

- DTXSID90733673

- DB-371906

- A907084

- tert-butyl 4-[(5-bromothiophen-2-yl)sulfonyl]-2-methylpiperazine-1-carboxylate

- tert-Butyl4-((5-bromothiophen-2-yl)sulfonyl)-2-methylpiperazine-1-carboxylate

- tert-Butyl 4-(5-bromothiophene-2-sulfonyl)-2-methylpiperazine-1-carboxylate

-

- MDL: MFCD18380503

- インチ: InChI=1S/C14H21BrN2O4S2/c1-10-9-16(23(19,20)12-6-5-11(15)22-12)7-8-17(10)13(18)21-14(2,3)4/h5-6,10H,7-9H2,1-4H3

- InChIKey: WJMSHEHYSWQQDR-UHFFFAOYSA-N

- ほほえんだ: O=C(N1C(C)CN(S(=O)(C2=CC=C(Br)S2)=O)CC1)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 424.01261g/mol

- どういたいしつりょう: 424.01261g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 23

- 回転可能化学結合数: 5

- 複雑さ: 544

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 104Ų

tert-Butyl 4-((5-bromothiophen-2-yl)sulfonyl)-2-methylpiperazine-1-carboxylate セキュリティ情報

- ちょぞうじょうけん:Sealed in dry,2-8°C

tert-Butyl 4-((5-bromothiophen-2-yl)sulfonyl)-2-methylpiperazine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM372654-1g |

tert-Butyl 4-((5-bromothiophen-2-yl)sulfonyl)-2-methylpiperazine-1-carboxylate |

1261234-91-6 | 95%+ | 1g |

$635 | 2023-01-19 | |

| Fluorochem | 090365-500mg |

4-(5-Bromo-thiophene-2-sulfonyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester |

1261234-91-6 | 500mg |

£320.00 | 2022-03-01 | ||

| Ambeed | A266427-1g |

tert-Butyl 4-((5-bromothiophen-2-yl)sulfonyl)-2-methylpiperazine-1-carboxylate |

1261234-91-6 | 95+% | 1g |

$641.0 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1779465-500mg |

tert-Butyl 4-((5-bromothiophen-2-yl)sulfonyl)-2-methylpiperazine-1-carboxylate |

1261234-91-6 | 98% | 500mg |

¥5453.00 | 2024-08-09 |

tert-Butyl 4-((5-bromothiophen-2-yl)sulfonyl)-2-methylpiperazine-1-carboxylate 関連文献

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

1261234-91-6 (tert-Butyl 4-((5-bromothiophen-2-yl)sulfonyl)-2-methylpiperazine-1-carboxylate) 関連製品

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261234-91-6)tert-Butyl 4-((5-bromothiophen-2-yl)sulfonyl)-2-methylpiperazine-1-carboxylate

清らかである:99%

はかる:1g

価格 ($):577.0